2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile
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Overview
Description
2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile is an organic compound with the molecular formula C10H9FN2O and a molecular weight of 192.19 g/mol . This compound is characterized by the presence of a fluoro group, a benzonitrile moiety, and an isopropylideneaminooxy group. It is typically used in research settings and has applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-6-hydroxybenzonitrile with isopropylideneamine under specific reaction conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Substituted benzonitriles.
Oxidation: Oximes or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile involves its interaction with specific molecular targets. The fluoro group and the nitrile moiety play crucial roles in binding to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The isopropylideneaminooxy group may also contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-hydroxybenzonitrile: Lacks the isopropylideneaminooxy group, making it less reactive in certain contexts.
2-Fluoro-6-(methoxyimino)benzonitrile: Contains a methoxyimino group instead of the isopropylideneaminooxy group, leading to different reactivity and applications.
Uniqueness
2-Fluoro-6-(propan-2-ylideneaminooxy)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropylideneaminooxy group, in particular, distinguishes it from other similar compounds and enhances its utility in various research and industrial applications .
Properties
IUPAC Name |
2-fluoro-6-(propan-2-ylideneamino)oxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7(2)13-14-10-5-3-4-9(11)8(10)6-12/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDLRRQLLJRSPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C(=CC=C1)F)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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